molecular formula C6H10O3 B153539 Tetrahydropyran-4-carboxylic acid CAS No. 5337-03-1

Tetrahydropyran-4-carboxylic acid

Cat. No.: B153539
CAS No.: 5337-03-1
M. Wt: 130.14 g/mol
InChI Key: AVPKHOTUOHDTLW-UHFFFAOYSA-N
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Description

Tetrahydropyran-4-carboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPKHOTUOHDTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968003
Record name Oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-03-1
Record name Tetrahydropyran-4-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Tetrahydropyranylcarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SE9AE7LDE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl tetrahydro-2H-pyran-4-carboxylate (270 g, 1.87 mol) was diluted in ethanol (2 L). A 1M aqueous LiOH solution (1870 ml, 1.87 mol) was added (slight exotherm) at RT and the reaction was stirred for 3 hrs. The reaction mixture was concentrated to ca. 1 L and acidified to pH 2 with 5M HCl solution. The aqueous solution was extracted with ethyl acetate (3×600 ml) and the organic layer was dried (MgSO4) and evaporated to dryness to give a white solid (230.3 g, 94%).
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Yield
94%

Synthesis routes and methods II

Procedure details

It is known that 3-(2-hydroxyethyl)butyrolactone can be reacted with methanol to give esters of tetrahydropyran-4-carboxylic acid (EP-A-284 969). This reaction results in a mixture containing esters of tetrahydropyran-4-carboxylic acid, 3-(2-hydroxyethyl)butyrolactone, 3-(2-methoxyethyl)butyrolactone, 3-spirocyclopropylbutyrolactone, methanol, possibly water, possibly acetic acid and possibly methyl acetate, which involves problems in working up.
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Synthesis routes and methods III

Procedure details

100 parts of bottom product (7) from the first column (1) are passed into the second column (2) with 40 theoretical plates. 0.1 l of xylene (isomer mixture) is added as water entrainer and is returned (10) via line 8 and a phase separator (3) continuously into the column. With a distillate temperature of 28° C., a distillate pressure of 70 mbar and a reflux ratio of 1.6, 23 parts of overhead product (9) of the composition 80.1% by weight of water, 11.2% by weight of acetic acid, 3.3% by weight of methanol, 1.8% by weight of ester of tetrahydropyran-4-carboxylic acid and 44 parts of bottom product (12) with the composition 0.1% by weight of ester of tetrahydropyran-4-carboxylic acid, 10.7% by weight of 3-spirocyclopropylbutyrolactone, 28.9% by weight of 3-(2-methoxyethyl)butyrolactone, 6.1% by weight of 3-(2-hydroxyethyl)butyrolactone and 15.1% by weight of 3-(2-acetoxyethyl)butyrolactone are obtained. At 108° C., 33 parts of side stream (11) with the composition 99.5% by weight of ester of tetrahydropyran-4-carboxylic acid are removed at plate 27.
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Synthesis routes and methods IV

Procedure details

Dimethyl tetrahydro-4H-pyrane-4,4-dicarboxylate (4.04 g) was added to 20% hydrochloric acid (20 ml), and the mixture was heated under reflux for 19 hours. Water was added to the reaction mixture to conduct extraction with diethyl ether. After the resultant organic layer was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. After the resultant residue was solidified with hexane, the resultant solides were collected by filtration and washed to obtain the title compound (2.63 g).
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4.04 g
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropyran-4-carboxylic acid
Reactant of Route 2
Tetrahydropyran-4-carboxylic acid
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Tetrahydropyran-4-carboxylic acid
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Tetrahydropyran-4-carboxylic acid
Reactant of Route 5
Tetrahydropyran-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Tetrahydropyran-4-carboxylic acid

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